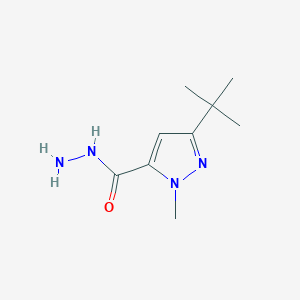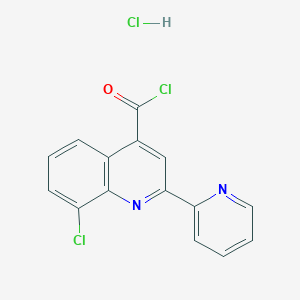
8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
“8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C15H9Cl3N2O. It is a type of quinoline, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The specific structure of “8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” would be a derivative of this basic quinoline structure.
Physical And Chemical Properties Analysis
The molecular weight of “8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” is 339.6 g/mol. Other specific physical and chemical properties are not available in the search results.
Scientific Research Applications
Photoluminescent Coordination Polymers
A study by Twaróg, Hołyńska, and Kochel (2020) discusses a coordination polymer constructed with a ligand derived from quinoline and pyridine, demonstrating photoluminescent properties. The formation of this one-dimensional copper(II) coordination polymer under hydrothermal conditions reveals the potential for 8-chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride in constructing materials with unique light-emitting properties (Twaróg et al., 2020).
Crystal Structures and π-Conjugation
Another aspect of scientific research involving this compound is its contribution to understanding crystal structures and π-conjugation roles. Kinunda and Jaganyi (2014) conducted a study that provides insights into ligand substitution reactions of platinum(II) complexes, where the quinoline moiety influences the electron-richness of the metal center, affecting the reactivity of the complexes. This research highlights the importance of 8-chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride in studying the electronic and structural aspects of coordination complexes (Kinunda & Jaganyi, 2014).
Synthesis and Application in Chemosensing
Li et al. (2016) reported on the synthesis of a quinoline derivative that, when coupled with carbon dots, acts as a "turn-off" fluorescent chemosensor for the detection of Cu2+ ions in tap water. This innovative application demonstrates the compound's utility in environmental monitoring and analysis, showcasing its role in the development of sensitive and selective chemosensors for metal ions (Li et al., 2016).
Antitumor and Antiangiogenic Properties
Research by Lam et al. (2016) explores the antiangiogenic activity of a synthetic compound related to 8-chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, highlighting its potential in antitumor therapy. The compound was found to inhibit the growth of human umbilical vein endothelial cells in vitro and demonstrated strong antiangiogenic activity in a hepatocarcinogenesis model, suggesting its applicability in developing new antitumor agents (Lam et al., 2016).
Safety And Hazards
properties
IUPAC Name |
8-chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O.ClH/c16-11-5-3-4-9-10(15(17)20)8-13(19-14(9)11)12-6-1-2-7-18-12;/h1-8H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKOLRMNSRKLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate](/img/structure/B1396692.png)
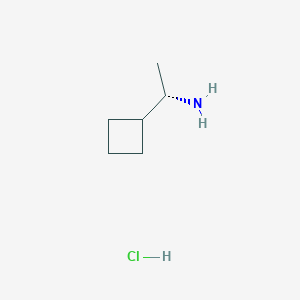
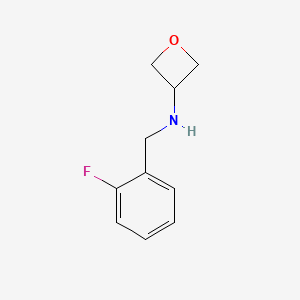
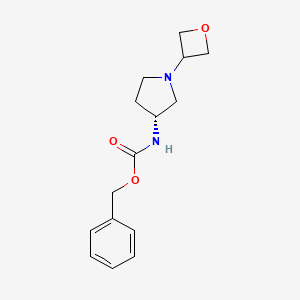
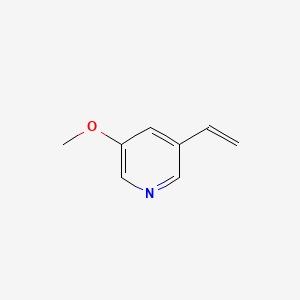
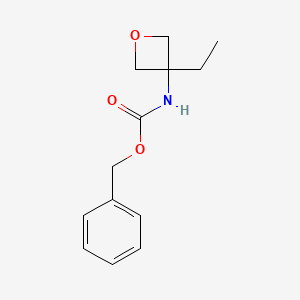
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)
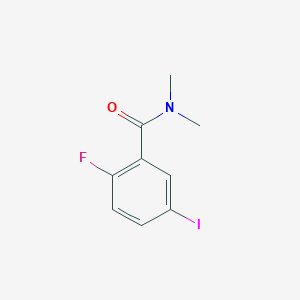
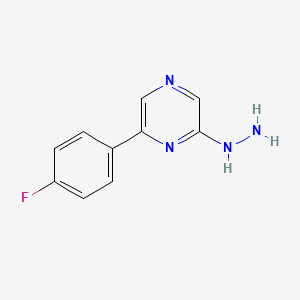
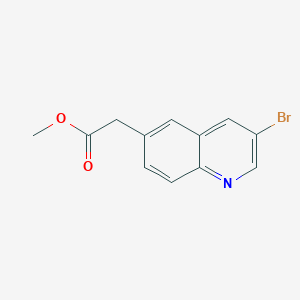
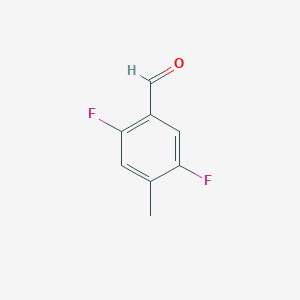
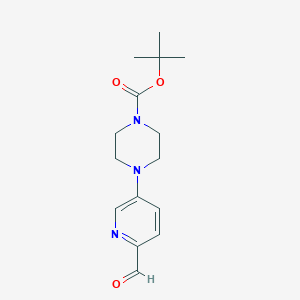
![4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine](/img/structure/B1396713.png)
